Product packaging for 1-Bromo-4-(bromomethyl)-2-chlorobenzene(Cat. No.:CAS No. 68120-44-5)

1-Bromo-4-(bromomethyl)-2-chlorobenzene

Cat. No.: B1282048
CAS No.: 68120-44-5
M. Wt: 284.37 g/mol
InChI Key: XCJXYTFYKPVYMK-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzenes in Chemical Research

Halogenated benzenes are of paramount importance in chemical research and industry, primarily serving as versatile intermediates for the synthesis of more complex molecules. numberanalytics.com The presence of a halogen atom on a benzene (B151609) ring provides a reactive "handle" that allows for a wide array of chemical transformations. Halogenation is a fundamental process in organic synthesis that involves introducing a halogen atom into a compound, a reaction that is crucial for producing pharmaceuticals, agrochemicals, and materials. numberanalytics.com

The carbon-halogen bond's nature is key to its utility. While halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho-, para-directing, a unique characteristic that chemists exploit in synthetic strategies. chemistrysteps.com This allows for controlled substitution reactions on the aromatic ring. Furthermore, aryl halides are critical substrates for a multitude of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The applications of these compounds are widespread. For instance, chlorinated benzenes are used in the production of pesticides and dyes, while brominated benzenes often serve as precursors for pharmaceuticals. numberanalytics.com Many clinically useful organic compounds contain halogens; for example, the antibiotic chloramphenicol (B1208) is used for typhoid fever, and the synthetic compound chloroquine (B1663885) is a well-known antimalarial drug. ncert.nic.in The incorporation of halogens can enhance a molecule's bioactivity and lipophilicity, which is a common strategy in drug design. numberanalytics.com

Overview of Dihalo(methyl)benzene Derivatives in Synthetic Methodologies

Within the broad class of halogenated aromatics, dihalo(methyl)benzene derivatives represent a particularly useful subclass of building blocks for organic synthesis. These compounds feature a benzene ring substituted with two halogen atoms and a methyl group (or a halogenated methyl group, such as bromomethyl). This trifunctional arrangement provides chemists with multiple reactive sites that can be addressed selectively.

The key to their utility lies in the differential reactivity of the substituent groups:

Benzylic Position : The methyl group, or more specifically a halogenated methyl group like bromomethyl (-CH₂Br), is highly reactive. The carbon atom adjacent to the benzene ring is known as the benzylic position. ncert.nic.in Benzylic halides are particularly susceptible to nucleophilic substitution (S_N1 and S_N2) and elimination reactions because the aromatic ring can stabilize the transition states or intermediates involved. msu.edu This allows for the easy introduction of a wide variety of functional groups by reacting the bromomethyl group with different nucleophiles.

Aryl Halides : The halogen atoms attached directly to the aromatic ring are significantly less reactive towards classical nucleophilic substitution. byjus.com However, they are ideal participants in organometallic cross-coupling reactions. Furthermore, if the two ring-bound halogens are different (e.g., one bromine and one chlorine), their reactivity in these coupling reactions can also be differentiated. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in oxidative addition steps, allowing for sequential and site-selective reactions.

This combination of a reactive benzylic position and two distinct aryl halide positions makes dihalo(methyl)benzene derivatives powerful and versatile intermediates for constructing complex, multi-substituted aromatic compounds used in pharmaceuticals, agrochemicals, and materials science. chlorobenzene.ltdchemimpex.com

Specific Research Focus: 1-Bromo-4-(bromomethyl)-2-chlorobenzene as a Unique Building Block

The specific compound This compound (CAS No. 68120-44-5) is a prime example of a highly functionalized and unique building block for advanced organic synthesis. Its structure contains three distinct reactive sites: a benzylic bromide, an aryl bromide, and an aryl chloride, each offering a different pathway for chemical modification.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 68120-44-5
Molecular Formula C₇H₅Br₂Cl
Molecular Weight 284.38 g/mol
Physical Form Solid
SMILES String BrCc1cc(c(cc1)Br)Cl
InChI Key XCJXYTFYKPVYMK-UHFFFAOYSA-N

The strategic placement of these three groups on the benzene ring allows for a programmed, stepwise synthesis of complex target molecules. The differential reactivity is the cornerstone of its utility:

The bromomethyl (-CH₂Br) group is the most reactive site, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., alcohols, amines, thiols) to introduce new functional groups.

The aryl bromide (C-Br) bond is the next most reactive site, particularly suited for metal-catalyzed cross-coupling reactions. It will typically react in preference to the aryl chloride under controlled conditions.

The aryl chloride (C-Cl) bond is the most robust of the three and generally requires more forcing conditions to react in cross-coupling reactions.

This reactivity hierarchy enables chemists to perform sequential functionalization. For instance, a synthetic route could involve first displacing the benzylic bromide with a nucleophile, followed by a Suzuki coupling at the aryl bromide position, and finally, a Buchwald-Hartwig amination at the aryl chloride position.

The synthesis of this compound itself would logically proceed from its methyl-substituted precursor, 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1). This precursor can be synthesized by the bromination of 4-chlorotoluene (B122035). The subsequent step to obtain the target compound would be a selective free-radical bromination of the benzylic methyl group, often accomplished using N-bromosuccinimide (NBS) with a radical initiator like light or AIBN. This reaction specifically targets the benzylic C-H bonds, leaving the aromatic ring untouched.

As a versatile intermediate, this compound is valuable in the synthesis of agrochemicals, pharmaceuticals, and dyes. chemimpex.com Its structure allows for the creation of complex molecular architectures required for biologically active compounds and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2Cl B1282048 1-Bromo-4-(bromomethyl)-2-chlorobenzene CAS No. 68120-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJXYTFYKPVYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513648
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
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Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68120-44-5
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68120-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes to 1-Bromo-4-(bromomethyl)-2-chlorobenzene

The most common and well-documented methods for the synthesis of this compound involve the bromination of 4-chlorotoluene (B122035) derivatives. These methods can be broadly categorized into radical bromination using N-Bromosuccinimide (NBS) and direct bromination with elemental bromine (Br₂).

Bromination of 4-chlorotoluene Derivatives

The key precursor for this synthetic approach is typically 2-bromo-5-chlorotoluene (B148796). The presence of the bromo and chloro substituents on the aromatic ring influences the reactivity of the methyl group, making the conditions for benzylic bromination critical for a successful synthesis.

Radical bromination using N-Bromosuccinimide (NBS) is a widely employed method for the selective bromination of the methyl group of toluene (B28343) and its derivatives. lookchem.commasterorganicchemistry.com This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. masterorganicchemistry.comorganic-chemistry.org The initiation of the reaction can be achieved through photochemical means, typically by using UV light, or with a radical initiator like dibenzoyl peroxide. lookchem.comorganic-chemistry.org

The reaction involves the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-bromo-5-chlorotoluene, forming a resonance-stabilized benzyl (B1604629) radical. This benzylic radical subsequently reacts with a molecule of NBS or Br₂ (present in trace amounts) to yield the desired product, this compound, and a new bromine radical to propagate the chain reaction. masterorganicchemistry.comorganic-chemistry.org Photochemical initiation provides the energy required for the initial formation of bromine radicals. gla.ac.uk

A typical procedure involves refluxing a solution of 2-bromo-5-chlorotoluene and NBS in a suitable solvent under irradiation with a UV lamp. lookchem.com

Table 1: Reaction Conditions for Radical Bromination with NBS

ParameterConditions
Starting Material 2-bromo-5-chlorotoluene
Reagent N-Bromosuccinimide (NBS)
Initiator Dibenzoyl peroxide / UV light
Solvent Carbon tetrachloride (CCl₄)
Temperature 100 °C
Reaction Time 4 hours

This data is compiled from a representative synthetic procedure. lookchem.com

Direct bromination using molecular bromine (Br₂) is another viable method for the synthesis of this compound. This reaction also proceeds via a free-radical mechanism when initiated by light. doubtnut.comyoutube.com It is crucial to carry out this reaction in the absence of a Lewis acid catalyst, as its presence would favor electrophilic substitution on the aromatic ring, leading to undesired byproducts. doubtnut.com

The reaction is initiated by the homolytic cleavage of the Br-Br bond under photochemical conditions to generate bromine radicals. doubtnut.com These radicals then participate in a chain reaction similar to that observed with NBS, leading to the selective bromination of the benzylic position. doubtnut.comyoutube.com Careful control of the reaction conditions, such as temperature and the rate of bromine addition, is essential to prevent over-bromination and side reactions.

The choice of solvent is a critical parameter in the bromination of 4-chlorotoluene derivatives. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for radical brominations with NBS due to its inertness and ability to dissolve the reactants while being a poor solvent for the succinimide (B58015) byproduct, which simplifies its removal. organic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents are often sought.

Dichloromethane (CH₂Cl₂) is another commonly used solvent for these reactions. gla.ac.uk It is a versatile solvent that can facilitate the desired radical bromination. The selection of the solvent can influence the reaction rate and selectivity, and optimization is often necessary for a specific substrate.

Alternative Synthetic Pathways

Synthesis from 2-methyl-5-chloroaniline

An alternative synthetic strategy begins with 2-methyl-5-chloroaniline. This approach involves a two-step process to first synthesize the key intermediate, 2-bromo-5-chlorotoluene, which is then subjected to benzylic bromination as described previously.

The first step is a Sandmeyer reaction. scribd.com The amino group of 2-methyl-5-chloroaniline is diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically 0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) in HBr, which facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromo-5-chlorotoluene. chemicalbook.com

Once 2-bromo-5-chlorotoluene is synthesized and purified, it can be converted to this compound using the radical bromination methods detailed in section 2.1.1.

Table 2: Synthesis of 2-bromo-5-chlorotoluene via Sandmeyer Reaction

StepReagents and ConditionsProduct
Diazotization 2-methyl-5-chloroaniline, NaNO₂, HBr, 0-5 °C2-methyl-5-chlorobenzenediazonium bromide
Sandmeyer Reaction 2-methyl-5-chlorobenzenediazonium bromide, CuBr, HBr2-bromo-5-chlorotoluene

This data is based on general procedures for the Sandmeyer reaction. chemicalbook.com

Functionalization of Aryl Halides via Cross-Coupling Strategies

The presence of two different types of carbon-bromine bonds in this compound—one at an aromatic sp² carbon and the other at a benzylic sp³ carbon—presents opportunities for selective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. Research has demonstrated that high selectivity can be achieved for the C(sp²)-Br bond, leaving the C(sp³)-Br (bromomethyl) group intact for subsequent transformations. nih.gov

This selectivity is typically accomplished by careful selection of the palladium catalyst and ligand system. For instance, the use of Palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bulky electron-rich phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) has been shown to effectively catalyze the coupling of the aryl bromide with various arylboronic acids. nih.gov This approach allows for the synthesis of a range of chloromethyl-1,1'-biphenyl compounds from structurally similar substrates. nih.gov The reaction proceeds with moderate to excellent yields, demonstrating its utility in building molecular complexity. nih.gov This method's robustness is highlighted by its tolerance for a variety of functional groups on the arylboronic acid partner. researchgate.net

Below is a table summarizing the results of selective Suzuki-Miyaura coupling reactions on substrates analogous to the target compound, illustrating the effectiveness of this strategy.

Arylboronic Acid ReactantPalladium Catalyst SystemProduct Yield (%)
Phenylboronic acidPd(OAc)₂ / PCy₃·HBF₄95%
4-Methylphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄92%
4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄94%
4-Fluorophenylboronic acidPd(OAc)₂ / PCy₃·HBF₄88%
Thiophen-3-ylboronic acidPd(OAc)₂ / PCy₃·HBF₄86%

This table presents illustrative data based on studies of selective C(sp²)-Br bond coupling in halo-substituted benzyl halides. nih.govresearchgate.net

Regioselectivity and Yield Enhancement in Synthesis

The efficient synthesis of this compound relies heavily on controlling the placement of substituents on the aromatic ring and optimizing the subsequent benzylic bromination.

Achieving the specific 1-bromo-2-chloro-4-methyl arrangement on the benzene (B151609) ring, the precursor to the final product, requires precise control over regioselectivity. Two primary strategies are employed:

Electrophilic Aromatic Substitution: This approach typically starts with a monosubstituted or disubstituted benzene derivative. For example, starting with 4-chlorotoluene, a subsequent electrophilic bromination would be directed by the existing chloro and methyl groups. chlorobenzene.ltd The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The outcome of the reaction depends on the balance of these directing effects and the reaction conditions used. reddit.com

Sandmeyer Reaction: A more definitive method for controlling regiochemistry involves the Sandmeyer reaction, which utilizes a diazonium salt intermediate. chlorobenzene.ltdorgsyn.org This process can begin with a specifically substituted aniline, such as 2-methyl-5-chloroaniline. The amine group is first converted into a diazonium salt using sodium nitrite and a strong acid. chlorobenzene.ltd This diazonium group is then replaced by a bromine atom using a copper(I) bromide catalyst, yielding 2-bromo-5-chlorotoluene with high regiochemical purity. chlorobenzene.ltd This precursor can then undergo benzylic bromination to yield the final product.

The conversion of the methyl group of 2-bromo-5-chlorotoluene to a bromomethyl group is typically achieved through a free-radical bromination, often under conditions similar to the Wohl-Ziegler reaction. nih.gov Optimizing this step is crucial for maximizing yield and minimizing side products, such as the dibrominated benzal bromide.

Stoichiometric Ratios: The molar ratio of the brominating agent to the benzylic substrate is a critical parameter. google.com

For monobromination (to favor the benzyl bromide product), a molar ratio of bromine to the benzylic compound in the range of 0.2 to 1.2 is typical. google.com An optimal range is often between 0.4 and 0.6 moles of bromine per mole of substrate to maximize the yield of the desired monobrominated product. google.com Using N-bromoimides like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also provide high selectivity for monobromination. nih.gov

For dibromination (leading to the benzal bromide), a higher stoichiometric ratio is required, typically in the range of 1.5 to 2.5 moles of bromine per mole of the benzylic compound. google.com

Temperature: Reaction temperature significantly influences the rate and selectivity of benzylic bromination. The process is often initiated by light or a radical initiator. nih.gov Thermal initiation is also common, with temperatures typically maintained between 100°C and 170°C. google.com Precise temperature control is necessary to ensure a steady rate of radical formation while preventing undesirable side reactions or product degradation. The conversion to a benzyl bromide can take from 2 to 15 hours, depending on the specific conditions. googleapis.com

The table below illustrates the effect of stoichiometry on product distribution in a typical benzylic bromination reaction.

Moles of Bromine per Mole of SubstratePredominant Product
0.4 - 0.6Benzyl Bromide (Monobrominated)
1.0 - 1.2Mixture of Mono- and Di-brominated
1.8 - 2.3Benzal Bromide (Dibrominated)

Data compiled from typical process parameters for benzylic bromination. google.com

Industrial Scale-Up Considerations and Continuous Flow Reactor Applications

Scaling the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, efficiency, and cost. mdpi.com Batch processing of reactions like benzylic bromination can be hazardous due to the exothermic nature of the reaction and the evolution of corrosive hydrogen bromide (HBr) gas. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions can be difficult to scale due to issues with catalyst deactivation, mass transfer limitations, and ensuring homogenous mixing. mdpi.com

Continuous flow processing has emerged as a powerful technology to overcome these limitations. mdpi.com By conducting reactions in small-diameter tubes or microreactors, flow chemistry offers significantly improved process intensification. mdpi.com Key advantages include:

Enhanced Safety: The small reactor volume minimizes the quantity of hazardous material present at any given time. This technology allows for reactions to be performed safely at elevated temperatures and pressures that would be dangerous in large batch reactors. mdpi.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables precise and rapid temperature control, preventing thermal runaways and improving selectivity. researchgate.net

Process Automation and Scalability: Flow systems are readily automated, and production can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). mdpi.com

Continuous flow methodologies have been successfully applied to both key steps relevant to this synthesis. Photochemical benzylic brominations have been intensified using flow reactors, where in situ generation of bromine can be coupled with immediate photochemical reaction, dramatically improving safety and throughput. researchgate.net Furthermore, various palladium-catalyzed cross-coupling reactions involving aryl halides are increasingly being performed in flow systems to enhance efficiency, reduce catalyst loading, and simplify product purification. akjournals.comnih.gov This approach is particularly beneficial for reactions that require precise control over stoichiometry and residence time. nih.gov

Advanced Reactivity and Mechanistic Investigations

Chemical Transformations of 1-Bromo-4-(bromomethyl)-2-chlorobenzene

The unique arrangement of halogen atoms in this compound allows for a range of chemical transformations, primarily centered around the distinct reactivity of the aryl bromide and the benzylic bromide. The benzylic C-Br bond is significantly more reactive towards nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting benzylic carbocation intermediate. quora.comquora.comncert.nic.in In contrast, the aryl C-Br bond is less reactive towards classical nucleophilic substitution due to the partial double bond character conferred by resonance with the benzene (B151609) ring. quora.comquora.com However, this aryl bromide is a key site for carbon-carbon bond formation via organometallic cross-coupling reactions.

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound. The differing nature of the two bromine atoms allows for selective reactions depending on the chosen nucleophile and reaction conditions.

The bromomethyl group is highly susceptible to nucleophilic attack. ncert.nic.in Being a primary benzylic halide, it can react via an S(_N)2 mechanism, or an S(_N)1 mechanism if a stable benzylic carbocation can form. Common nucleophiles readily displace the benzylic bromide:

Hydroxide ions (OH⁻) can replace the benzylic bromine to form (3-bromo-4-chlorophenyl)methanol.

Alkoxide ions (RO⁻) react to yield the corresponding benzyl (B1604629) ethers.

Amines (RNH₂, R₂NH, R₃N) can alkylate the benzylic position to form primary, secondary, tertiary, or quaternary ammonium (B1175870) salts.

The aryl bromide is generally unreactive under these conditions. Nucleophilic aromatic substitution (S(_N)Ar) on the ring would require much harsher conditions and is disfavored due to the lack of a strong electron-withdrawing group positioned ortho or para to the bromine atom.

NucleophileTypical ReagentProduct of Benzylic Substitution
HydroxideNaOH, KOH(3-Bromo-4-chlorophenyl)methanol
AlkoxideNaOR, KOR1-Bromo-4-(alkoxymethyl)-2-chlorobenzene
AmineNH₃, RNH₂, R₂NH(3-Bromo-4-chlorophenyl)methanamine (or its N-alkylated derivatives)
CyanideNaCN, KCN2-(3-Bromo-4-chlorophenyl)acetonitrile

The halogen substituents on the benzene ring have a dual electronic effect that influences its reactivity. Inductively, both bromine and chlorine are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.

For nucleophilic attack on the aromatic ring, the inductive electron-withdrawing effect of the halogens slightly activates the ring for S(_N)Ar, but the absence of a nitro group or other powerful activating substituent makes this pathway energetically unfavorable under standard conditions. The primary site for nucleophilic attack remains the electrophilic carbon of the bromomethyl group.

Elimination reactions, particularly those following the bimolecular (E2) mechanism, are possible but compete with substitution reactions at the benzylic position. An E2 reaction requires a strong, often sterically hindered base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group.

In the case of this compound, the benzylic bromomethyl group does not have an adjacent sp³-hybridized carbon with beta-hydrogens. Therefore, elimination reactions are not a primary pathway for the parent molecule. Such reactions would only become relevant if the bromomethyl group were first modified to introduce a beta-hydrogen, for example, by alkylation. When reacting with a strong, non-nucleophilic base like potassium tert-butoxide, substitution at the benzylic position is still the more probable outcome.

The bromomethyl group can be readily transformed through oxidation or reduction, providing synthetic routes to other functional groups.

Oxidation: Strong oxidizing agents can convert the bromomethyl group into a carboxylic acid. masterorganicchemistry.comlibretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can achieve this transformation, yielding 3-bromo-4-chlorobenzoic acid. masterorganicchemistry.comlibretexts.org Milder oxidation could potentially yield the corresponding aldehyde, 3-bromo-4-chlorobenzaldehyde.

Reduction: The bromomethyl group can be reduced to a methyl group. This can be accomplished through catalytic hydrogenation (H₂ over a palladium catalyst) or with hydride reagents. This reaction would produce 1-bromo-2-chloro-4-methylbenzene. The aryl halides are generally stable to these conditions, allowing for selective reduction of the benzylic position. organic-chemistry.org

TransformationTypical Reagent(s)Product
Oxidation to Carboxylic AcidKMnO₄, heat3-Bromo-4-chlorobenzoic acid
Reduction to Methyl GroupH₂, Pd/C1-Bromo-2-chloro-4-methylbenzene

The two distinct C-Br bonds in this compound offer selective pathways for forming new carbon-carbon bonds.

Aryl Bromide Coupling: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, for instance, can selectively couple the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This chemoselectivity arises because the mechanism for C(sp²)-Br bond activation is favored by common palladium catalysts over the C(sp³)-Br bond of the bromomethyl group under these conditions. nih.gov Similarly, the Heck reaction can couple the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org

Benzylic Bromide Reactivity: The highly reactive benzylic bromide can be used to alkylate a variety of carbon nucleophiles. For example, it can react with enolates derived from ketones or esters, or with organocuprates (Gilman reagents).

Grignard Reaction: Formation of a Grignard reagent is also selective. Magnesium metal will preferentially insert into the more reactive C-Br bond. In dihalogenated compounds containing both aryl and alkyl halides, the reactivity order can vary, but for aryl halides, the C-Br bond is more reactive towards magnesium than the C-Cl bond. walisongo.ac.idwisc.edu Therefore, the Grignard reagent would likely form at the aryl bromide position, creating 3-(bromomethyl)-4-chlorophenylmagnesium bromide, which can then react with various electrophiles. walisongo.ac.idchegg.com

Reaction TypeReactive SiteTypical ReagentsProduct Type
Suzuki-Miyaura CouplingAryl BromideAr'-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), baseA biaryl compound
Heck ReactionAryl BromideAlkene, Pd catalyst, base (e.g., Et₃N)A substituted alkene
Grignard FormationAryl BromideMg, etherAn aryl Grignard reagent
AlkylationBenzylic BromideCarbon nucleophile (e.g., enolate, organocuprate)A new C-C bond at the benzylic position

Nucleophilic Substitution Reactions

Reaction Mechanisms and Pathways

The reactivity of this compound is fundamentally dictated by the interplay of its constituent functional groups and the aromatic ring. The presence of a reactive benzylic bromide, a more stable aryl bromide, and a deactivating chloro substituent on the benzene ring allows for a range of chemical transformations. Understanding the mechanisms of these reactions is crucial for predicting product outcomes and designing synthetic strategies.

The synthesis of this compound itself often proceeds via a free-radical bromination of 1-bromo-2-chloro-4-methylbenzene. This reaction is a classic example of a free-radical chain mechanism, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) using UV light or a radical initiator like dibenzoyl peroxide.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-bromo-2-chloro-4-methylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, or the reaction of a benzylic radical with a bromine radical.

A common reagent used for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator. NBS serves as a source of a low concentration of Br₂, which is generated in situ by the reaction of NBS with HBr produced during the propagation step. This helps to minimize side reactions, such as the addition of bromine to the aromatic ring.

Table 1: Key Steps in the Free Radical Bromination of 1-Bromo-2-chloro-4-methylbenzene

Step Reaction Description
Initiation Br₂ → 2 Br• Homolytic cleavage of bromine molecule to form bromine radicals.
Propagation 1 C₇H₆BrCl-CH₃ + Br• → C₇H₆BrCl-CH₂• + HBr Abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical.
Propagation 2 C₇H₆BrCl-CH₂• + Br₂ → C₇H₆BrCl-CH₂Br + Br• Reaction of the benzylic radical with a bromine molecule to form the product and regenerate a bromine radical.
Termination Br• + Br• → Br₂ Combination of two bromine radicals.

| Termination | C₇H₆BrCl-CH₂• + Br• → C₇H₆BrCl-CH₂Br | Combination of a benzylic radical and a bromine radical. |

The bromomethyl group in this compound is highly susceptible to nucleophilic substitution reactions. This reactivity is primarily due to the excellent leaving group ability of the bromide ion (Br⁻). A good leaving group is a species that can stabilize the negative charge it acquires upon dissociation.

The stability of the leaving group is inversely related to its basicity. Halide ions are weak bases, and their stability increases down the group in the periodic table. Consequently, iodide (I⁻) is the best leaving group among the common halides, followed by bromide, chloride (Cl⁻), and fluoride (B91410) (F⁻).

In the context of this compound, the carbon-bromine bond of the bromomethyl group is significantly weaker and more polarized than the carbon-bromine and carbon-chlorine bonds of the aromatic ring. This makes the benzylic carbon an electrophilic center, readily attacked by nucleophiles. The departure of the bromide ion is facilitated by its ability to exist as a stable, independent species in solution.

The rate of nucleophilic substitution reactions at the benzylic position is significantly influenced by the nature of the leaving group. For instance, if a hypothetical analogous compound with a chloromethyl group were used, the reaction rate would be slower due to the poorer leaving group ability of the chloride ion compared to the bromide ion.

Table 2: Comparison of Halide Leaving Group Ability

Leaving Group Conjugate Acid pKa of Conjugate Acid Leaving Group Ability
I⁻ HI ~ -10 Excellent
Br⁻ HBr ~ -9 Very Good
Cl⁻ HCl ~ -7 Good

The primary molecular target in this compound for most synthetic transformations is the electrophilic carbon of the bromomethyl group. This site readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide variety of nucleophiles.

A significant application of this reactivity is in the synthesis of pharmaceutical intermediates. For example, this compound can serve as a key building block in the synthesis of certain angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure. In these synthetic pathways, the benzylic bromide is displaced by a nucleophile, often an anionic species, to form a new carbon-nucleophile bond, leading to the elaboration of the final drug molecule.

The reaction pathway typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The transition state involves the partial formation of the new bond and the partial breaking of the carbon-bromine bond.

Examples of nucleophiles that can react with this compound include:

Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia, amines, and azides to form amines and azides.

Sulfur nucleophiles: Thiolates and thiocyanates to form thioethers and thiocyanates.

Carbon nucleophiles: Cyanide and enolates to form nitriles and new carbon-carbon bonds.

The aryl halides (bromo and chloro) on the benzene ring are generally unreactive towards nucleophilic substitution under standard Sₙ2 conditions due to the high strength of the sp² C-X bond and the steric hindrance of the aromatic ring. However, they can undergo reactions under more forcing conditions or via different mechanisms, such as nucleophilic aromatic substitution (SₙAr) if suitable activating groups are present, or through organometallic intermediates.

Chemoselective C-H Functionalization Studies

Chemoselective C-H functionalization is a powerful and modern synthetic strategy that aims to directly convert a specific C-H bond into a C-C, C-N, C-O, or other functional group, bypassing the need for pre-functionalized starting materials. While specific studies on the chemoselective C-H functionalization of this compound are not extensively reported in the literature, the principles of this methodology can be applied to understand its potential reactivity.

The benzene ring of this compound possesses several C-H bonds that could potentially be functionalized. The challenge lies in achieving selectivity for one specific C-H bond over the others. The existing substituents (bromo, chloro, and bromomethyl) exert electronic and steric effects that can influence the reactivity of the adjacent C-H bonds.

Transition metal catalysis, particularly with palladium, rhodium, and iridium, is a common approach for directed C-H functionalization. In a typical strategy, a directing group on the substrate coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, which is then cleaved and functionalized.

For this compound, a potential strategy for chemoselective C-H functionalization could involve the introduction of a directing group or the utilization of the existing substituents to guide a metal catalyst to a specific position. For example, a palladium-catalyzed C-H arylation could potentially be directed to the position ortho to the bromo or chloro substituents, depending on the reaction conditions and ligands employed.

However, the presence of the reactive benzylic bromide presents a challenge, as it could potentially react with the catalyst or reagents, leading to undesired side reactions. Therefore, any successful C-H functionalization strategy would need to be highly chemoselective, tolerating the benzylic bromide or employing a protecting group strategy.

Research in this area is ongoing, and the development of new catalytic systems with enhanced selectivity is a key focus. The ability to selectively functionalize the C-H bonds of complex molecules like this compound would open up new avenues for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Applications in Complex Molecule Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

As a versatile intermediate, 1-bromo-4-(bromomethyl)-2-chlorobenzene is valued for its ability to participate in a range of chemical reactions. It is particularly recognized as a potent brominating agent, capable of being used in the preparation of various alkyl halides. biosynth.com The differential reactivity of the bromine on the aromatic ring versus the bromine on the methyl group allows for controlled, stepwise modifications, making it a foundational component in multi-step syntheses. The compound can also act as an inhibitor in specific organic reactions, such as those involving hydrolysis and reductive dehalogenation. biosynth.com

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number68120-44-5 biosynth.comsigmaaldrich.com
Molecular FormulaC₇H₅Br₂Cl biosynth.comsigmaaldrich.com
Molecular Weight284.38 g/mol biosynth.comsigmaaldrich.com
AppearanceSolid sigmaaldrich.com

Halogenated organic compounds are crucial in the development of new bioactive molecules. While direct synthesis examples for this compound are specialized, its structural isomer, 1-bromo-2-(bromomethyl)-4-chlorobenzene, is noted for its role as a starting material in creating novel drug molecules, including those with anti-tumor and antibacterial properties. chlorobenzene.ltd The unique arrangement of halogens can be leveraged to enhance the specificity and activity of a drug. chlorobenzene.ltd Similarly, in the agrochemical sector, related compounds are used to produce pesticides with high efficacy, where the specific structure can be tailored to act on precise biological targets in pests. chlorobenzene.ltd This highlights the potential of the this compound scaffold as a foundational element for building new pharmaceutical and agrochemical agents.

The construction of complex ring systems is a cornerstone of modern organic synthesis. Compounds like this compound are valuable precursors for synthesizing polycyclic and heterocyclic structures. The two distinct C-Br bonds—one on the aromatic ring (sp²) and one on the methyl group (sp³)—can be selectively targeted. For instance, the bromomethyl group readily undergoes nucleophilic substitution to form a new ring, while the aryl bromide can be used in a subsequent cyclization or coupling reaction. This dual reactivity is instrumental in building the complex frameworks often found in natural products and medicinal compounds.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions, including the Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.netnih.govyoutube.com The this compound molecule contains two different types of carbon-bromine bonds, C(sp²)-Br and C(sp³)-Br, which can exhibit different reactivity under specific catalytic conditions. nih.gov This allows for selective coupling reactions. For example, chemists can choose ligands and conditions that favor the activation of the aryl bromide bond for a Suzuki coupling, leaving the bromomethyl group intact for a later transformation, or vice versa. nih.gov This selective reactivity is highly advantageous for the efficient and controlled synthesis of complex target molecules.

Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that relies on molecules labeled with positron-emitting radionuclides. nih.gov The synthesis of these radiotracers is a critical aspect of nuclear medicine. nih.gov Bromine has a positron-emitting isotope, ⁷⁶Br, which can be incorporated into organic molecules to create PET probes. nih.gov A compound like this compound can serve as a precursor for such radiotracers. Through a nucleophilic substitution reaction, the stable bromine atom on the benzene (B151609) ring could be replaced with its radioactive counterpart, ⁷⁶Br, to generate a molecule suitable for imaging biological processes in vivo. nih.gov This application is crucial for developing new tools for disease diagnosis and drug development research. mdpi.com

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the goal is to design and synthesize molecules that can interact with biological targets to produce a therapeutic effect. The structural features of this compound make it a valuable starting point for creating libraries of compounds for drug discovery.

Table 2: Key Synthetic Roles and Reactions
Role/ApplicationDescriptionKey Reaction TypesReference
Synthetic IntermediateServes as a building block for more complex molecules.Nucleophilic Substitution, Cross-Coupling
Pharmaceutical/Agrochemical PrecursorUsed as a starting material for bioactive compounds.Functional Group Interconversion chlorobenzene.ltd
Brominating AgentUsed for the preparation of alkyl halides.Bromination biosynth.com
Radiotracer SynthesisPotential precursor for PET imaging agents via radiobromination.Isotopic Exchange/Substitution nih.gov

A drug precursor is a substance that is used in the production of a final drug product. unvienna.orgincb.org this compound functions as a precursor by providing a rigid, functionalized scaffold that can be elaborated into a variety of more complex structures. pyglifesciences.com Medicinal chemists can systematically modify the molecule at its three halogenated positions to explore how changes in shape, size, and electronic properties affect binding to a specific enzyme or receptor. For example, the bromomethyl group can be converted into an amine, alcohol, or ether to interact with hydrogen-bonding sites on a protein target, while the aryl halide positions can be used to attach larger groups via cross-coupling to probe deeper into a receptor's binding pocket. This systematic approach is fundamental to modern drug discovery.

Structure-Activity Relationship (SAR) Studies of Halogenated Benzene Derivatives

The key structural features of this compound for SAR studies include:

Aryl Halides: The bromine and chlorine atoms attached directly to the benzene ring. Their electronegativity and size impact the electronic environment of the ring and can influence how the molecule interacts with biological targets or polymer matrices.

Benzylic Halide: The bromomethyl (-CH2Br) group. This group is particularly reactive and serves as a key site for chemical modification, allowing the compound to be linked to other molecules.

In a typical SAR study involving this scaffold, researchers would synthesize a series of analogs to probe the importance of each component. This could involve:

Varying Ring Halogen Position: Isomers of the compound, such as 1-Bromo-2-(bromomethyl)-4-chlorobenzene, would be synthesized to determine if the specific substitution pattern is crucial for a desired effect.

Changing Halogen Type: Analogs where the bromine or chlorine is replaced by fluorine or iodine would help elucidate the role of electronics and sterics.

Modifying the Reactive Group: The bromomethyl group could be changed to a chloromethyl or other functional group to tune its reactivity.

By comparing the properties of these systematically modified compounds, researchers can develop a model that correlates specific structural features with the observed activity, guiding the design of more potent or effective molecules.

Exploration of Bioactive Properties

Due to its high reactivity, this compound is primarily explored as a versatile building block or intermediate in the synthesis of more complex, biologically active molecules. cymitquimica.com Its utility stems from the distinct reactivity of its halogenated components, which allows for selective chemical transformations.

The compound is a known brominating agent and can be used to prepare various alkyl halides. biosynth.com The reactive bromomethyl group is susceptible to nucleophilic substitution, enabling the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This makes it a key intermediate for developing potential pharmaceuticals and agrochemicals. cymitquimica.com For instance, it can be used to introduce the 4-bromo-2-chlorobenzyl moiety into a larger molecular framework, a common strategy in the design of new therapeutic agents or pesticides. While the compound itself is not typically the final active ingredient, its role as a precursor is critical.

It is important to note that, like many halogenated organic compounds, this compound is handled with care due to its potential toxicity and environmental persistence. cymitquimica.com

Chemical Properties of this compound
PropertyValueSource
CAS Number68120-44-5
Molecular FormulaC₇H₅Br₂Cl
Molecular Weight284.38 g/mol
Physical FormSolid
SMILES StringBrCc1cc(c(cc1)Br)Cl
InChI KeyXCJXYTFYKPVYMK-UHFFFAOYSA-N

Development of Advanced Materials

The same reactivity that makes this compound a useful intermediate in medicinal chemistry also allows for its application in materials science. The presence of multiple halogens and a reactive side chain provides a chemical handle to incorporate this molecule into larger structures to create materials with specific, tailored properties.

Synthesis of Polymer Materials with Tailored Properties

In polymer science, functional monomers are often used to introduce specific properties into a polymer chain. The highly reactive bromomethyl group in this compound makes it a suitable candidate for use in polymer synthesis. It can be incorporated into polymer structures through several mechanisms:

Grafting: The molecule can be attached to an existing polymer backbone ("grafted onto") to modify the polymer's surface or bulk properties.

Initiator: The benzylic bromide could potentially serve as an initiator for certain types of controlled radical polymerization, allowing for the growth of polymer chains directly from the aromatic core.

Monomer Synthesis: It can be used as a starting material to synthesize more complex, polymerizable monomers.

By incorporating the bromo- and chloro-substituted benzene ring into a polymer, material scientists can modify properties such as flame retardancy, refractive index, and thermal stability. While the chemical principles support its use in these applications, specific examples of polymers synthesized directly from this compound are not widely documented in publicly available research.

Applications in Electronic and Coating Materials

Specific research detailing the application of this compound in the development of electronic and coating materials is limited. However, halogenated organic compounds are sometimes used in these fields to modify properties like dielectric constant, conductivity (in the case of conducting polymers after further modification), and surface energy in coatings. The compound's structure is theoretically amenable to such uses, but dedicated studies are not presently available.

Flame Retardant Applications

Halogenated compounds, especially those containing bromine, are well-known for their effectiveness as flame retardants. miljodirektoratet.no They function by interrupting the chemical reactions of combustion. When heated, the carbon-halogen bonds can break, releasing halogen radicals (e.g., Br•). These radicals act as scavengers in the gas phase, interfering with the high-energy hydrogen and hydroxyl radicals (H• and OH•) that propagate the fire, thus quenching the flame.

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a detailed fingerprint of the "1-Bromo-4-(bromomethyl)-2-chlorobenzene" molecule, allowing for the unambiguous assignment of its structure.

While a publicly available, experimentally verified ¹H NMR spectrum for "this compound" is not readily found in the searched literature, the expected spectral characteristics can be predicted based on the chemical environment of the protons in the molecule. The structure contains protons in two distinct environments: the aromatic ring and the benzylic methylene (B1212753) group.

The aromatic region is expected to show a complex splitting pattern due to the coupling of the three non-equivalent protons. The proton on the carbon between the chloro and bromo substituents would likely appear as a doublet. The other two aromatic protons would also exhibit splitting, influenced by their neighboring protons, resulting in doublets or doublets of doublets.

The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electronegativity of the adjacent bromine atom would cause this peak to be downfield shifted.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic-H7.0 - 7.6Multiplet
-CH₂Br~4.5Singlet

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its aromatic and halogenated structure.

Key expected absorption bands include C-H stretching vibrations from the aromatic ring, C=C stretching vibrations within the aromatic ring, and the characteristic absorptions for the C-Cl and C-Br bonds.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H3100 - 3000Stretching
Aromatic C=C1600 - 1450Stretching
C-Cl800 - 600Stretching
C-Br600 - 500Stretching

Note: This is a generalized prediction. The actual spectrum may show additional peaks and variations.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For "this compound" (C₇H₅Br₂Cl), the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting the different isotopic combinations. The relative intensities of these peaks can be predicted based on the natural abundance of the isotopes. The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for benzyl (B1604629) halides include the loss of a halogen atom to form a stable benzyl cation.

Predicted Mass Spectrometry Data:

Ionm/z (relative to most abundant isotopes)Description
[C₇H₅⁷⁹Br₂³⁵Cl]⁺282Molecular Ion
[C₇H₅⁷⁹Br⁸¹Br³⁵Cl]⁺284Isotopic Peak
[C₇H₅⁸¹Br₂³⁵Cl]⁺286Isotopic Peak
[C₇H₅⁷⁹Br³⁵Cl]⁺203Loss of a Bromine atom

Purity Assessment and Verification Methods

Ensuring the purity of "this compound" is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of organic compounds. pyglifesciences.comresearchgate.net

For a compound like "this compound," a reversed-phase HPLC method could be developed, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another effective technique for purity analysis. A suitable capillary column (e.g., a non-polar or medium-polarity column) would be chosen, and the compound would be separated from any impurities based on their boiling points and interactions with the stationary phase. Purity is typically reported as a percentage based on the peak area. tcichemicals.com

Crystallographic Studies for Solid-State Structure Analysis (if applicable)

As of the current literature search, no crystallographic data for "this compound" has been reported. Crystallographic studies, such as single-crystal X-ray diffraction, would provide definitive information about the solid-state structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. Such data would be invaluable for a complete understanding of the compound's chemical and physical properties.

Computational Chemistry and Theoretical Studies

Future Research Directions and Emerging Applications

Exploration of Undiscovered Reactivity Profiles

The dual reactivity of 1-Bromo-4-(bromomethyl)-2-chlorobenzene presents significant opportunities for investigating selective chemical transformations, a key area for future research. The compound contains two distinct carbon-bromine bonds: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. This differentiation is fertile ground for exploring undiscovered reactivity profiles.

Future studies could focus on leveraging modern catalytic systems to achieve chemoselective cross-coupling reactions. For instance, while palladium catalysts have been shown to effectively couple lithium acetylides with the benzylic bromide position, further research could identify conditions that favor reaction at the aryl bromide site or enable one-pot double coupling reactions to create highly functionalized synthons. rsc.org

Another promising avenue is the generation and application of benzylic radicals from the bromomethyl group. nih.govacs.org Advanced photocatalytic methods, which use visible light to generate radicals under mild conditions, are an ideal strategy for this purpose. nih.govorganic-chemistry.org Research into cooperative catalysis, where a nucleophilic catalyst like lutidine temporarily activates the benzyl (B1604629) bromide, could allow for its transformation into a radical intermediate for use in complex molecule synthesis, such as in Giese coupling reactions with electron-deficient alkenes. nih.govacs.orgorganic-chemistry.org Exploring these radical-based transformations could lead to novel carbon-carbon bond-forming reactions that were previously inaccessible.

The potential for the compound to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with aryltrifluoroborates nih.gov or Kumada-Corriu reactions with Grignard reagents acs.org, has been demonstrated for related benzyl halides. Future work should systematically investigate the scope and limitations of these reactions for this compound, paying close attention to the competition between the two bromide sites and optimizing conditions for selective product formation.

Table 1: Potential Reaction Pathways for Future Exploration

Reaction Type Potential Reagents/Catalysts Target Site Research Goal
Selective Cross-Coupling Pd catalysts, organolithium reagents rsc.org Benzylic vs. Aryl Bromide Develop methods for selective functionalization at either bromine site.
Radical Generation Photocatalysts (e.g., Iridium-based), visible light, lutidine nih.govacs.org Bromomethyl Group Generate benzylic radicals for use in Giese coupling and other radical additions.
Suzuki-Miyaura Coupling PdCl₂(dppf)·CH₂Cl₂, Potassium Aryltrifluoroborates nih.gov Benzylic and/or Aryl Bromide Synthesize diarylmethane and more complex aryl structures.
Kumada-Corriu Coupling Pd catalysts, Xantphos ligand, Grignard Reagents acs.org Benzylic Bromide Construct triarylmethanes and other sterically hindered products.

Investigation of New Synthetic Methodologies

Beyond exploring its inherent reactivity, future research will also focus on developing novel synthetic methodologies that utilize this compound as a key starting material. The goal is to devise more efficient, selective, and sustainable routes to high-value chemical products.

One area of investigation is the application of cooperative catalysis to overcome the challenges associated with the high reduction potential of benzyl halides. nih.govacs.org By using a nucleophilic catalyst in tandem with a photocatalyst, it may be possible to engage previously unreactive or sluggish substrates in coupling reactions, expanding the synthetic utility of the title compound. nih.govacs.orgorganic-chemistry.org Similarly, transition-metal-free photocatalytic systems, for example using a dithiocarbamate (B8719985) anion as the catalyst, could be developed for the direct benzylation of various heterocycles using this compound as the radical precursor. researchgate.net

The development of one-pot, multi-reaction sequences starting from this compound is another important direction. For example, procedures could be designed to first selectively substitute the benzylic bromide and then functionalize the aryl bromide in a subsequent step without intermediate purification. Research into palladium-catalyzed reactions that can form multiple C-C bonds in a single procedure could lead to the efficient synthesis of complex molecules like di- and tri-substituted benzyl acetylenes. rsc.org Such methodologies would improve step and atom economy, which are key principles of modern chemical synthesis.

Further research could also adapt established cross-coupling protocols for new applications. For instance, palladium-catalyzed reactions between benzyl bromides and diazoesters have been shown to produce α,β-diarylacrylates with excellent stereoselectivity. acs.org Applying this methodology to this compound could provide a direct route to functionalized stilbene-like structures, which are valuable in materials science and medicinal chemistry.

Expanding Applications in Specialized Fields (e.g., Green Chemistry, Catalysis)

Future research is expected to drive the application of this compound into specialized fields by leveraging modern chemical principles, particularly those related to green chemistry and catalysis.

Green Chemistry: A significant future direction is the development of synthetic methods that are more environmentally benign. One promising approach involves performing cross-coupling reactions in water. nih.gov Zinc-mediated, palladium-catalyzed couplings between benzyl halides and aryl halides have been successfully conducted in aqueous nanomicelles at room temperature, avoiding the need for traditional organic solvents. nih.gov Adapting such "on-water" protocols for reactions involving this compound would represent a substantial advancement in green chemistry, reducing volatile organic compound (VOC) emissions and simplifying product purification. Furthermore, the use of visible-light photocatalysis not only provides mild reaction conditions but also utilizes a sustainable energy source, further enhancing the green credentials of synthetic processes involving this compound. nih.govacs.org

Catalysis: The compound's bifunctional nature makes it an attractive precursor for the synthesis of novel ligands and catalysts. Through sequential, site-selective coupling reactions, complex molecular architectures with tailored electronic and steric properties can be constructed. These molecules could be designed to act as ligands for transition metal catalysts, potentially offering enhanced activity or selectivity in various organic transformations. Additionally, advancements in metallaphotoredox catalysis, which merge photoredox catalysis with transition metal catalysis, are enabling challenging reactions like the direct functionalization of C-H bonds. rsc.org this compound could serve as a building block in the synthesis of substrates for these cutting-edge reactions or as a precursor to photosensitizers or ligands used in such catalytic systems. rsc.org

Advanced Studies in Biological and Environmental Interactions

While this compound is primarily used as a synthetic intermediate, its structural similarity to other halogenated aromatic compounds, such as brominated flame retardants (BFRs), necessitates a thorough investigation of its biological and environmental interactions. chlorobenzene.ltdnih.gov Future research in this area is critical for ensuring its safe and sustainable use.

A primary research focus should be on the compound's environmental fate, including its persistence, potential for bioaccumulation, and biodegradability. nih.gov Many BFRs are known to be persistent in the environment and can accumulate in living organisms. researchgate.netnih.gov Studies are needed to determine if this compound shares these characteristics. Investigations into its degradation pathways, including photodegradation, thermal degradation, and biodegradation, are essential. researchgate.netacs.org For instance, research has shown that microbial consortia can degrade certain brominated organic compounds, suggesting that bioremediation could be a viable strategy if contamination occurs. nih.govmdpi.com

Table 2: Research Priorities for Environmental and Biological Assessment

Research Area Key Questions Analogous Compounds for Comparison
Persistence & Degradation What are its abiotic (e.g., photolysis) and biotic degradation rates and pathways? nih.gov Polybrominated diphenyl ethers (PBDEs), Hexabromocyclododecane (HBCD) nih.govacs.org
Bioaccumulation Does the compound accumulate in soil, sediment, or biota? What is its potential for biomagnification? researchgate.net Novel Brominated Flame Retardants (NBFRs) researchgate.netacs.org
Toxicity What are the potential modes of toxic action (e.g., endocrine disruption, genotoxicity)? researchgate.net Tetrabromobisphenol A (TBBPA) nih.gov
Bioremediation Can microbial consortia be identified that are capable of degrading the compound? mdpi.com Dibromoneopentyl glycol (DBNPG), Tribromoneopentyl alcohol (TBNPA) mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-4-(bromomethyl)-2-chlorobenzene, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves sequential halogenation of toluene derivatives. For example, bromination of 4-chloro-2-methylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) could yield the bromomethyl intermediate, followed by further bromination at the para position. Reaction optimization should focus on solvent polarity (e.g., CCl₄ for radical stability), temperature control (60–80°C), and stoichiometric ratios to minimize di-substitution byproducts .
  • Data Consideration : Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust reaction times.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards.
  • Structural Confirmation : Employ 1^1H and 13^13C NMR to identify characteristic peaks (e.g., CH2_2Br protons at δ ~3.8–4.2 ppm, aromatic protons in the deshielded region). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z = 294–296 for Br/Cl isotopes) .

Q. What standard techniques are used to determine physical properties like melting point and boiling point for this compound?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
  • Boiling Point : Perform micro-distillation under reduced pressure (e.g., 10 mmHg) to avoid thermal decomposition.
    • Reference Data : For structurally similar compounds (e.g., 1-bromo-4-chlorobenzene), mp = 63–66°C and bp = 196°C under ambient pressure . Adjust predictions for the bromomethyl substituent’s steric effects.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

  • Methodology : Use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in a mixed solvent system (toluene:ethanol, 3:1). Optimize base selection (e.g., K2_2CO3_3 for mild conditions) and reaction time (12–24 hours at 80°C). The bromomethyl group may require protection (e.g., silylation) to prevent side reactions .
  • Data Analysis : Monitor coupling efficiency via 19^{19}F NMR (if fluorinated boronic acids are used) or LC-MS for biphenyl derivatives.

Q. How should researchers address contradictions in reported reactivity data for polyhalogenated benzene derivatives?

  • Methodology :

  • Systematic Screening : Vary solvents (polar aprotic vs. nonpolar), catalysts (Pd vs. Cu), and substituent positions to isolate electronic vs. steric effects.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing reaction pathways (e.g., C-Br vs. C-Cl bond cleavage) .
    • Case Study : Conflicting reports on SNAr reactivity can arise from solvent-dependent nucleophile accessibility; DMF may favor bromide displacement over THF .

Q. What safety protocols are critical for handling thermal decomposition byproducts of this compound?

  • Guidelines :

  • Storage : Store in amber vials at –20°C under inert gas (Argon) to prevent light-/moisture-induced degradation.
  • Decomposition : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, releasing HBr and HCl. Use scrubbers in fume hoods and wear acid-resistant PPE .

Q. How can this compound serve as a precursor in medicinal chemistry (e.g., kinase inhibitor synthesis)?

  • Application : The bromomethyl group enables alkylation of heterocyclic amines (e.g., pyridine derivatives) to synthesize IKK2 inhibitors like AZD3264. Optimize regioselectivity using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
  • Validation : Confirm bioactivity via in vitro kinase assays (IC50_{50} determination) and compare with reference inhibitors .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(bromomethyl)-2-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(bromomethyl)-2-chlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.